Potassium carbamate

Catalog No.
S655869
CAS No.
M.F
CH2KNO2
M. Wt
99.131 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium carbamate

Product Name

Potassium carbamate

IUPAC Name

potassium;carbamate

Molecular Formula

CH2KNO2

Molecular Weight

99.131 g/mol

InChI

InChI=1S/CH3NO2.K/c2-1(3)4;/h2H2,(H,3,4);/q;+1/p-1

InChI Key

FERZDALKDCSVRX-UHFFFAOYSA-M

Synonyms

ammonium carbamate, calcium carbamate, carbamic acid, carbamic acid, ammonia salt, carbamic acid, calcium salt, carbamic acid, potassium salt, carbamic acid, sodium salt, potassium carbamate, sodium carbamate

Canonical SMILES

C(=O)(N)[O-].[K+]

Potassium carbamate (CH2KNO2) is an inorganic salt and a specialized amine-CO2 adduct utilized across advanced industrial and research applications. While structurally related to common carbonates and bicarbonates, this compound is primarily procured for its specific thermal decomposition profile, its distinct alkali-cation effects in electrochemistry, and its targeted solubility parameters in non-aqueous solvents [1]. In industrial contexts, it functions as a high-efficiency fire suppression agent and a critical intermediate in the direct electrochemical reduction of captured CO2 (c-CO2RR) [2]. Buyers prioritize potassium carbamate when standard generic salts fail to provide the necessary reaction kinetics, rapid thermal decrepitation, or phase-separation capabilities required for specialized engineering workflows [3].

Substituting potassium carbamate with generic alternatives such as ammonium carbamate, potassium bicarbonate, or sodium bicarbonate fundamentally compromises system performance in specialized applications. In fire suppression formulations, generic bicarbonates lack the rapid thermal decrepitation mechanism specific to the potassium carbamate complex, resulting in drastically lower flame-knockdown efficiency [1]. In carbon capture and utilization (CCU) workflows, replacing the potassium cation with lighter alkali metals like lithium or sodium alters the Lewis acidity and desolvation energy of the adduct, which directly impedes the rapid ion transfer required to sustain high electrochemical reaction rates[2]. Furthermore, in synthetic isolation steps involving liquid ammonia, potassium carbamate’s distinct insolubility prevents the use of highly soluble ammonium carbamate as a drop-in replacement, as the latter cannot be separated via simple precipitation [3].

Flame Knockdown Efficiency via Thermal Decrepitation

In standardized fire suppression evaluations, potassium carbamate demonstrates a distinct thermal decrepitation property, physically disintegrating into thousands of highly reactive free-radical-scavenging particles in the flame zone. Comparative testing on a UL 80 BC rating (200 sq. ft.) fire test revealed that potassium carbamate-based powders are 13 times more effective than standard sodium bicarbonate (SBC) and 2.5 times more effective than potassium bicarbonate (PBC) [1]. This exponential increase in surface area and reactivity cannot be replicated by generic physical blends of bicarbonates.

Evidence DimensionFire extinguishing effectiveness (UL 80 BC rating)
Target Compound DataPotassium carbamate (13x vs SBC, 2.5x vs PBC)
Comparator Or BaselineSodium bicarbonate (1x baseline) and Potassium bicarbonate (5.2x baseline)
Quantified Difference13x greater effectiveness than SBC; 2.5x greater effectiveness than PBC
ConditionsUL 80 BC (200 sq. ft.) standardized fire test

For procurement in high-risk petrochemical sectors, this precise compound ensures guaranteed fire control where standard bicarbonate powders fail.

Cation-Dependent Desolvation in Electrochemical CO2 Conversion

In the direct electrochemical reduction of amine-captured CO2 (c-CO2RR), the choice of alkali metal cation fundamentally dictates the reaction's thermochemistry. Studies evaluating alkali-metal amine-CO2 adducts in non-aqueous electrolytes demonstrate that potassium carbamate possesses the lowest desolvation energy compared to sodium and lithium carbamates[1]. While lithium's higher Lewis acidity increases the pre-reduction equilibrium proportion of the adduct by up to 5-fold, potassium's lower desolvation energy provides distinct kinetic advantages during active electrochemical ion pairing and electron transfer.

Evidence DimensionDesolvation energy and pre-reduction equilibrium proportions
Target Compound DataPotassium carbamate (Lowest desolvation energy, kinetically accessible)
Comparator Or BaselineLithium carbamate (Up to 5-fold higher equilibrium proportion, higher desolvation penalty)
Quantified DifferenceUp to 5-fold variance in adduct equilibrium proportion driven by cation Lewis acidity (Li+ > Na+ > K+), inversely correlated with desolvation ease
ConditionsElectrochemical CO2 conversion in DMSO with exogenous alkali salts

Engineers designing continuous CO2 electroreduction cells must procure the potassium salt to optimize rapid cation desolvation and sustain high electrochemical reaction rates.

Differential Solubility for Phase-Separation in Liquid Ammonia

The procurement of potassium carbamate is often dictated by its specific phase behavior in anhydrous environments compared to its ammonium analog. When carbon dioxide is reacted with potassium chloride in liquid ammonia, potassium carbamate precipitates as a solid due to its exceptionally low solubility in this solvent [1]. In stark contrast, ammonium carbamate and ammonium chloride remain highly soluble. This binary solubility profile allows for the near-quantitative isolation of the potassium salt without the need for complex thermal evaporation.

Evidence DimensionSolubility in anhydrous liquid ammonia
Target Compound DataPotassium carbamate (Precipitates as a difficultly soluble solid)
Comparator Or BaselineAmmonium carbamate (Highly soluble)
Quantified DifferenceBinary phase separation (solid precipitate vs. fully dissolved solute) under identical solvent conditions
ConditionsAnhydrous liquid ammonia at low temperatures or elevated pressures

Enables highly efficient, continuous-flow purification and separation of potassium salts from mixed-ion ammonia streams, drastically reducing downstream processing costs.

High-Performance Fire Extinguishing Agents

Directly leveraging its thermal decrepitation properties, potassium carbamate is the critical active ingredient in specialized dry chemical fire suppressants[1]. It is the strict requirement for high-risk oil, gas, and petrochemical environments where standard sodium or potassium bicarbonate powders fail to provide instantaneous flame knockdown.

Direct Electrochemical CO2 Reduction (c-CO2RR) Systems

Potassium carbamate serves as a premier model amine-captured CO2 complex and electrolyte component in advanced CCU systems[2]. It is selected over lithium or sodium carbamates when engineers need to exploit its low desolvation energy to sustain high electrochemical reaction rates without the energy-intensive thermal desorption of CO2.

Phase-Separation Synthesis in Liquid Ammonia

In industrial inorganic synthesis, potassium carbamate is utilized to drive the separation of potassium salts from mixed-ion streams[3]. Its distinct insolubility in anhydrous liquid ammonia makes it the required intermediate over ammonium carbamate for continuous-flow precipitation and purification workflows.

Dates

Last modified: 07-20-2023

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